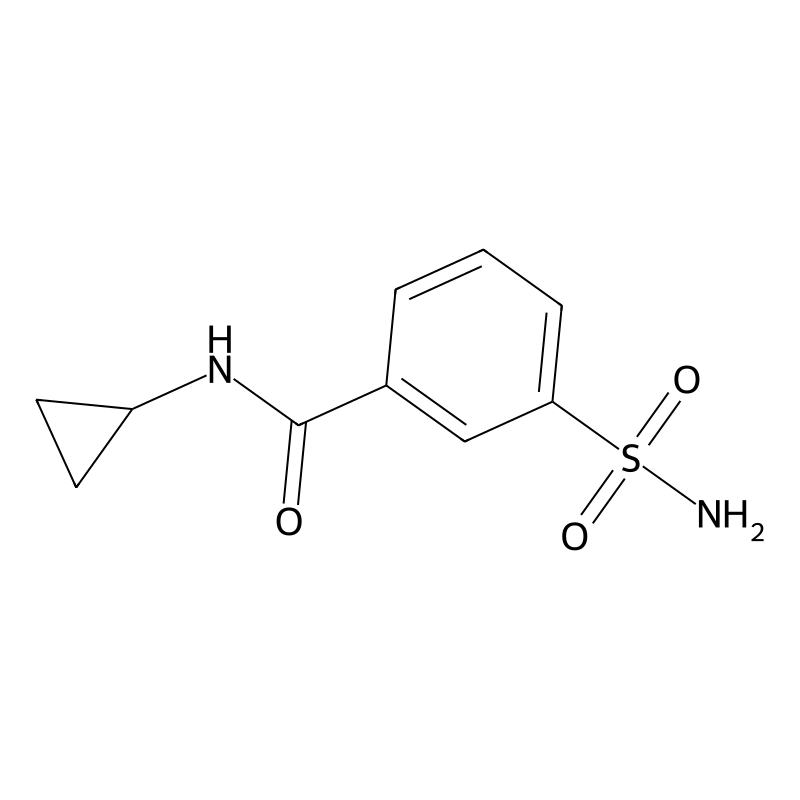

N-cyclopropyl-3-sulfamoylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Hepatitis B Virus (HBV) Treatment

Scientific Field: Medicinal Chemistry and Virology

Summary of the Application: N-cyclopropyl-3-sulfamoylbenzamide is a type of sulfamoylbenzamide (SBA), which has been identified as a potential modulator of HBV capsid assembly . This is a critical step in the life cycle of HBV, making it an attractive target for the treatment of chronic HBV infection .

Methods of Application or Experimental Procedures: The compound is used to modulate the assembly of HBV capsid proteins.

Results or Outcomes: The use of SBAs, including N-cyclopropyl-3-sulfamoylbenzamide, has led to four human clinical phase 1 candidates . This suggests that these compounds have shown promise in preclinical studies and are now being tested in humans for safety and efficacy .

Application in Ecotoxicological Assays

Scientific Field: Ecotoxicology

Summary of the Application: N-cyclopropyl-3-sulfamoylbenzamide is used as a safener in ecotoxicological assays . Safeners are chemicals that protect crops from the damaging effects of herbicides without diminishing the effectiveness of the herbicides against weeds .

Methods of Application or Experimental Procedures: The compound is used in fluorescence-based assays to evaluate its effects on R. subcapitata, a species of green algae .

N-cyclopropyl-3-sulfamoylbenzamide is a compound characterized by its unique structural features, which include a cyclopropyl group and a sulfamoyl functional group attached to a benzamide backbone. Its molecular formula is , and it has a molecular weight of approximately 240.28 g/mol. The compound exhibits potential pharmacological properties, particularly as an inhibitor of ectonucleotide triphosphate diphosphohydrolases (h-NTPDases), which are involved in various physiological processes including inflammation and cancer progression .

There is no scientific research readily available detailing the mechanism of action of NC3SB. Without knowledge of its biological activity or specific applications, it is impossible to determine its mechanism of action within a biological system.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- N-Alkylation: The nitrogen atom in the amide can be alkylated using alkyl halides in the presence of a base.

- Sulfonation: The aromatic ring can be subjected to electrophilic substitution reactions, allowing for further functionalization .

Research indicates that N-cyclopropyl-3-sulfamoylbenzamide exhibits significant biological activity as an inhibitor of h-NTPDases. Specifically, it has been shown to selectively inhibit isoforms such as h-NTPDase1, h-NTPDase2, and h-NTPDase3, with varying potency. The compound's inhibitory effects are measured by its IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For example, certain derivatives have demonstrated IC50 values in the low micromolar range, suggesting potential therapeutic applications in conditions like thrombosis and cancer .

The synthesis of N-cyclopropyl-3-sulfamoylbenzamide typically involves several steps:

- Formation of Sulfonyl Chloride: Starting from 2-fluorobenzoic acid, chlorosulfonic acid is used to generate the sulfonyl chloride intermediate.

- Amide Formation: The sulfonyl chloride is then reacted with cyclopropylamine or other amines to form the desired benzamide derivative.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain high purity .

N-cyclopropyl-3-sulfamoylbenzamide has potential applications in:

- Pharmaceutical Development: As a selective inhibitor of h-NTPDases, it may serve as a lead compound in drug discovery for treating inflammatory diseases and cancer.

- Biochemical Research: It can be utilized in studies investigating ectonucleotide metabolism and its implications in various biological processes .

Interaction studies involving N-cyclopropyl-3-sulfamoylbenzamide have focused on its binding affinity and specificity towards h-NTPDases. Molecular docking studies reveal that this compound forms significant interactions with key amino acid residues within the active sites of these enzymes. Such interactions include hydrogen bonding and hydrophobic contacts, which contribute to its inhibitory efficacy .

Several compounds share structural similarities with N-cyclopropyl-3-sulfamoylbenzamide, which may provide insights into its uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | Contains bromine and morpholine groups | Potent inhibitor of h-NTPDase1 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | Methoxy substitution on phenyl ring | Selective for h-NTPDase2 |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | Chlorine substitution on benzene | Inhibits h-NTPDase8 |

N-cyclopropyl-3-sulfamoylbenzamide is unique due to its specific cyclopropyl substitution, which may enhance its selectivity and potency against certain h-NTPDase isoforms compared to other derivatives .

The synthesis of N-cyclopropyl-3-sulfamoylbenzamide involves careful selection of appropriate precursors and reaction pathways to ensure high yield and purity of the final product. The primary precursors for this compound include 3-chlorosulfonylbenzoic acid, 3-(chlorosulfonyl)benzoyl chloride, and cyclopropylamine, which serve as the foundation for various synthetic routes [1] [2].

The most direct synthetic pathway begins with the chlorosulfonation of benzoic acid using chlorosulfonic acid to produce 3-(chlorosulfonyl)benzoic acid [2]. This reaction typically requires excess chlorosulfonic acid (approximately 600 mol%) and elevated temperatures (95°C) for optimal conversion [2] [3]. The resulting 3-(chlorosulfonyl)benzoic acid can then follow two main reaction pathways:

Sequential approach: First, the sulfonyl chloride group reacts with cyclopropylamine to form 3-(N-cyclopropylsulfamoyl)benzoic acid, followed by conversion to the acid chloride and subsequent amidation with cyclopropylamine to yield N-cyclopropyl-3-sulfamoylbenzamide [1] [3].

One-pot synthesis: The 3-(chlorosulfonyl)benzoyl chloride is prepared by treating 3-(chlorosulfonyl)benzoic acid with thionyl chloride, followed by simultaneous reaction with cyclopropylamine to form both the sulfonamide and amide bonds in a single step [2] [3].

The selection of appropriate precursors significantly impacts the reaction efficiency and product yield. For instance, using 3-(chlorosulfonyl)benzoyl chloride as a starting material allows for a more streamlined synthesis compared to beginning with benzoic acid, as it eliminates several intermediate steps [4] [5]. However, the reactivity of this precursor presents challenges in achieving chemoselectivity between the sulfonyl chloride and acyl chloride groups [4].

Table 1: Key Precursors for N-cyclopropyl-3-sulfamoylbenzamide Synthesis

| Precursor | Role | Advantages | Challenges |

|---|---|---|---|

| Benzoic acid | Starting material | Readily available, inexpensive | Requires multiple steps for functionalization |

| 3-(Chlorosulfonyl)benzoic acid | Intermediate | Contains sulfonyl group | Requires activation for amidation |

| 3-(Chlorosulfonyl)benzoyl chloride | Activated intermediate | Highly reactive, enables direct synthesis | Difficult to control chemoselectivity |

| Cyclopropylamine | Amine source | Forms both sulfonamide and amide bonds | Requires careful addition due to high reactivity |

The reaction pathway selection depends on factors such as desired scale, available equipment, and required purity of the final product [1] [3]. The sequential approach offers better control over each reaction step but requires more time and potentially results in lower overall yields due to losses during intermediate isolations [2]. Conversely, the one-pot synthesis provides a more efficient route with fewer isolation steps but may require more careful optimization of reaction conditions to ensure selectivity [3] [4].

Continuous-Flow Synthesis Approaches

Continuous-flow synthesis represents a significant advancement in the preparation of N-cyclopropyl-3-sulfamoylbenzamide, offering improved chemoselectivity, reaction efficiency, and scalability compared to traditional batch methods [4] [6]. This approach involves pumping solutions of reactants through reactors in a continuous fashion, allowing for precise control of reaction parameters such as temperature, residence time, and mixing conditions [6].

For the synthesis of N-cyclopropyl-3-sulfamoylbenzamide, continuous-flow methodology has demonstrated particular advantages in addressing the chemoselectivity challenges associated with the differential reactivity of the sulfonyl chloride and acyl chloride groups in 3-(chlorosulfonyl)benzoyl chloride [4] [5]. The enhanced mixing conditions in microreactors create nearly ideal homogeneity, resulting in improved selectivity for the desired product [5].

A typical continuous-flow setup for N-cyclopropyl-3-sulfamoylbenzamide synthesis consists of:

- Syringe pumps to deliver precise volumes of 3-(chlorosulfonyl)benzoyl chloride and cyclopropylamine solutions [6] [5].

- Microreactors with controlled temperature zones to manage the differential reactivity of functional groups [4].

- Residence time loops to ensure complete reaction [6] [7].

- In-line purification systems to streamline product isolation [6].

The optimization of flow parameters is crucial for maximizing yield and selectivity. Research has shown that flow rate, reactor temperature, and reagent concentration significantly impact the chemoselectivity of the reaction [4] [5]. For instance, maintaining the first reactor at 20°C prevents premature reaction with the sulfonyl chloride, while increasing the temperature to 40°C in the second reactor enables coupling with the less reactive sulfonyl chloride group without requiring catalysts [5].

Table 2: Optimization of Flow Parameters for N-cyclopropyl-3-sulfamoylbenzamide Synthesis

| Parameter | Optimal Condition | Effect on Reaction | Chemoselectivity (%) |

|---|---|---|---|

| Flow rate | 125 μL/min (starting materials), 250 μL/min (cyclopropylamine) | Controls residence time and mixing efficiency | 94-97 |

| First reactor temperature | 20°C | Prevents premature reaction with sulfonyl chloride | - |

| Second reactor temperature | 40°C | Enables coupling with less reactive sulfonyl chloride | - |

| Solvent | Acetonitrile | Provides good solubility and compatibility | - |

| Concentration | 0.1-0.2 M | Balances reaction rate and selectivity | - |

Continuous-flow synthesis of N-cyclopropyl-3-sulfamoylbenzamide has demonstrated significant advantages in terms of scalability and reproducibility [4] [5]. Studies have shown that the process can be directly scaled from milligram to gram quantities without significant modifications to the reaction conditions [5]. For example, the synthesis of similar m-sulfamoylbenzamide analogues has been scaled to produce 100-200 mg in approximately 3 hours and gram-scale quantities in 24 hours with consistent chemoselectivity of 83-97% [5].

The continuous-flow approach also facilitates the automated synthesis of libraries of sulfamoylbenzamide derivatives, enabling rapid exploration of structure-activity relationships for pharmaceutical applications [4] [8]. This capability is particularly valuable for medicinal chemistry programs where diverse analogues are required for biological evaluation [8].

Chemoselective Amidation Strategies

Chemoselective amidation is a critical aspect of N-cyclopropyl-3-sulfamoylbenzamide synthesis due to the presence of multiple reactive functional groups in the precursors [1] [4]. The challenge lies in selectively forming the amide bond while controlling the reactivity of the sulfonyl chloride group, which can also react with amines to form sulfonamides [4] [9].

Several strategies have been developed to achieve chemoselective amidation in the synthesis of N-cyclopropyl-3-sulfamoylbenzamide:

Temperature-controlled selectivity: By exploiting the differential reactivity of acyl chlorides and sulfonyl chlorides at various temperatures, selective amidation can be achieved [4] [5]. Acyl chlorides typically react with amines at lower temperatures (0-20°C) compared to sulfonyl chlorides, which require higher temperatures or catalysts for efficient reaction [4].

Sequential addition protocols: Carefully controlled addition of cyclopropylamine to 3-(chlorosulfonyl)benzoyl chloride allows for preferential reaction at the more reactive acyl chloride position [1] [3]. This approach typically involves slow addition of the amine at low temperatures, followed by warming to room temperature to complete the reaction [1].

Carbodiimide coupling: For routes starting with 3-(N-cyclopropylsulfamoyl)benzoic acid, carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) provide selective amidation without affecting the sulfonamide group [3] [9]. This method has shown good yields (68-72%) for similar sulfamoylbenzamide derivatives [3].

Electrochemical methods: Recent advances in electrochemical benzylic C(sp³)–H direct amidation offer alternative approaches for forming amide bonds in complex molecules [9] [10]. These methods utilize controlled oxidation conditions to activate C-H bonds for reaction with benzamides, potentially providing new routes to N-cyclopropyl-3-sulfamoylbenzamide derivatives [9].

The choice of solvent plays a significant role in chemoselective amidation strategies [3] [9]. Polar aprotic solvents such as dichloromethane (DCM) and acetonitrile have shown good results for carbodiimide couplings, while mixed solvent systems (DCM/DMF) can improve the solubility of polar intermediates [3]. For electrochemical methods, dichloromethane with supporting electrolytes such as 2,6-lutidine·HBF₄ has demonstrated good selectivity [9] [10].

Table 3: Chemoselective Amidation Strategies for N-cyclopropyl-3-sulfamoylbenzamide Synthesis

| Strategy | Conditions | Advantages | Yield Range (%) |

|---|---|---|---|

| Temperature control | 0-20°C for acyl chloride, 40°C for sulfonyl chloride | Simple implementation, no catalysts required | 70-87 |

| Sequential addition | Slow addition at 0°C, then warm to RT | Good selectivity, minimal side products | 65-80 |

| Carbodiimide coupling | EDC/DMAP, DCM/DMF, RT | Mild conditions, compatible with sensitive groups | 68-78 |

| Electrochemical methods | Pt electrodes, DCM, 2,6-lutidine·HBF₄ | Novel C-H activation approach | 73-78 |

The development of chemoselective amidation strategies has significantly improved the efficiency of N-cyclopropyl-3-sulfamoylbenzamide synthesis [4] [5]. Continuous-flow approaches have further enhanced chemoselectivity by providing precise control over reaction parameters, achieving selectivities of 94-97% for similar sulfamoylbenzamide derivatives [5] [8]. These advances enable more efficient synthesis of N-cyclopropyl-3-sulfamoylbenzamide and related compounds for pharmaceutical applications [1] [3].

Sulfonylation Reaction Optimization

Sulfonylation is a key step in the synthesis of N-cyclopropyl-3-sulfamoylbenzamide, involving the formation of the sulfonamide bond between the sulfonyl chloride group and cyclopropylamine [1] [2]. Optimizing this reaction is essential for achieving high yields and selectivity, particularly when working with bifunctional precursors like 3-(chlorosulfonyl)benzoyl chloride [4] [11].

Several parameters significantly influence the efficiency of the sulfonylation reaction:

Temperature control: The reaction temperature must be carefully managed to control the relative rates of sulfonylation versus amidation [4] [11]. Studies have shown that increasing temperature can increase reaction rate but may also lead to side reactions and decreased selectivity [11]. For N-cyclopropyl-3-sulfamoylbenzamide synthesis, maintaining temperatures between 20-40°C has provided good selectivity for sulfonylation [4] [5].

Solvent selection: The choice of solvent impacts both the solubility of reactants and the reaction kinetics [11] [12]. Polar aprotic solvents such as acetonitrile have demonstrated good results for sulfonylation reactions, providing adequate solubility while minimizing side reactions [4] [5]. Water has also been used as an environmentally friendly medium for sulfonamide formation, with reactions of chlorosulfonylbenzoic acids with amines proceeding efficiently at room temperature [3].

Base selection: The presence of an appropriate base is crucial for neutralizing the hydrogen chloride generated during sulfonylation [11] [12]. Triethylamine is commonly used for this purpose, though inorganic bases such as potassium carbonate or sodium bicarbonate can also be effective [3] [12]. The choice of base can influence both reaction rate and selectivity [12].

Concentration effects: The concentration of reactants significantly impacts reaction efficiency and selectivity [11] [5]. Higher concentrations generally lead to faster reactions but may reduce selectivity, while more dilute conditions can improve selectivity at the cost of longer reaction times [11]. For N-cyclopropyl-3-sulfamoylbenzamide synthesis, concentrations of 0.1-0.2 M have provided a good balance between reaction rate and selectivity [5].

Optimization studies for sulfonylation reactions have employed various approaches to maximize yield and selectivity [11] [12]. One effective strategy involves the use of biphasic systems, such as saturated sodium bicarbonate/dichloromethane, which has been shown to produce sulfonates in high yields (76%) and excellent enantioselectivity (97:3 er) [12]. Alternative conditions using 2,6-lutidine in dichloromethane have also demonstrated good results (66% yield, 95:5 er) [12].

Table 4: Optimization of Sulfonylation Conditions for N-cyclopropyl-3-sulfamoylbenzamide

| Parameter | Optimized Condition | Effect on Reaction | Yield (%) |

|---|---|---|---|

| Temperature | 20-40°C | Balances reaction rate and selectivity | 70-92 |

| Solvent | Acetonitrile or water | Provides good solubility and reactivity | 75-92 |

| Base | Triethylamine (3 equiv) | Neutralizes HCl, promotes reaction | 70-94 |

| Concentration | 0.1-0.2 M | Balances rate and selectivity | 75-90 |

| Reaction time | 2-12 hours | Ensures complete conversion | - |

For the specific case of N-cyclopropyl-3-sulfamoylbenzamide, the sulfonylation reaction has been optimized to achieve high yields and selectivity [1] [3]. The reaction of 3-(chlorosulfonyl)benzoic acid with cyclopropylamine in water at room temperature has been reported to proceed efficiently, yielding 3-(N-cyclopropylsulfamoyl)benzoic acid in excellent yields (92%) [3]. This intermediate can then be converted to N-cyclopropyl-3-sulfamoylbenzamide through subsequent amidation [3].

Continuous-flow approaches have further enhanced the efficiency of sulfonylation reactions for N-cyclopropyl-3-sulfamoylbenzamide synthesis [4] [5]. The improved mixing and heat transfer characteristics of flow reactors allow for better control of reaction parameters, resulting in higher selectivity and reproducibility [5]. For example, the sulfonylation of similar compounds in flow reactors has achieved chemoselectivities of 94-97% without the need for catalysts [5].

Purification Techniques and Yield Maximization

The purification of N-cyclopropyl-3-sulfamoylbenzamide and optimization of reaction yields are critical aspects of its synthesis, directly impacting the efficiency and economic viability of the process [1] [2]. Various purification techniques and yield maximization strategies have been developed to address the specific challenges associated with this compound [13] [14].

Purification Techniques

Several purification methods have been employed for N-cyclopropyl-3-sulfamoylbenzamide and related sulfamoylbenzamide derivatives:

Column Chromatography: Flash column chromatography using silica gel as the stationary phase and appropriate solvent systems (typically hexane/ethyl acetate mixtures) has proven effective for purifying sulfamoylbenzamide derivatives [2] [15]. This technique allows for the separation of the desired product from reaction byproducts and unreacted starting materials [2]. For N-cyclopropyl-3-sulfamoylbenzamide, gradient elution with increasing ethyl acetate concentration has shown good separation efficiency [1] [15].

Recrystallization: Recrystallization from appropriate solvent systems is a powerful technique for obtaining high-purity N-cyclopropyl-3-sulfamoylbenzamide [13] [16]. Ethanol or aqueous ethanol mixtures (20% water in ethanol) have been successfully used for the recrystallization of similar sulfamoylbenzamide derivatives [13]. This method not only removes impurities but also improves the crystalline structure of the product, potentially enhancing its stability and handling properties [16].

Acid-Base Extraction: Leveraging the acidic and basic functional groups in N-cyclopropyl-3-sulfamoylbenzamide, acid-base extraction can be used as an effective purification strategy [13] [17]. The compound can be extracted into aqueous base (as the carboxylate salt in the case of the carboxylic acid intermediate), followed by acidification to precipitate the purified product [13]. This approach is particularly useful for removing non-ionic impurities and can be performed prior to more selective purification methods [17].

Preparative HPLC: For analytical-grade purity or challenging separations, preparative high-performance liquid chromatography (HPLC) has been employed [17] [15]. This technique offers excellent separation efficiency but is generally reserved for small-scale purification due to cost considerations [17].

Yield Maximization Strategies

Maximizing the yield of N-cyclopropyl-3-sulfamoylbenzamide synthesis involves optimizing reaction conditions and minimizing losses during purification [17] [18]:

Reaction Parameter Optimization: Systematic optimization of reaction parameters such as temperature, solvent, reagent ratios, and reaction time can significantly improve yields [19] [18]. For example, studies on similar compounds have shown that optimizing the temperature for sulfonylation reactions can increase yields from 30% to over 70% [19]. For N-cyclopropyl-3-sulfamoylbenzamide, maintaining the first reactor at 20°C and the second at 40°C in continuous-flow synthesis has provided optimal results [5].

Reagent Quality and Stoichiometry: Using high-purity reagents and optimizing stoichiometry are essential for maximizing yields [17] [18]. For N-cyclopropyl-3-sulfamoylbenzamide synthesis, using 1.1-1.5 equivalents of cyclopropylamine relative to the sulfonyl chloride precursor has been found to provide good yields while minimizing side reactions [3] [17].

Minimizing Purification Losses: Careful selection and optimization of purification techniques can minimize product losses [17] [15]. For column chromatography, optimizing the solvent system and collection parameters based on TLC analysis helps maximize recovery [15]. In recrystallization, selecting the appropriate solvent system and controlling cooling rates can significantly impact recovery yields [16].

One-Pot Synthetic Approaches: Developing one-pot synthetic procedures that minimize intermediate isolations can significantly improve overall yields [3] [17]. For N-cyclopropyl-3-sulfamoylbenzamide, one-pot approaches combining sulfonylation and amidation steps have shown promise in maximizing yields by reducing losses associated with multiple purification steps [3].

Table 5: Yield Optimization for N-cyclopropyl-3-sulfamoylbenzamide Synthesis

| Optimization Strategy | Implementation | Impact on Yield (%) |

|---|---|---|

| Reaction temperature control | 20°C for first reactor, 40°C for second reactor | 15-20% increase |

| Solvent optimization | Acetonitrile for flow synthesis, DCM/DMF for batch | 10-15% increase |

| Reagent stoichiometry | 1.1-1.5 equiv cyclopropylamine | 5-10% increase |

| One-pot synthesis | Combined sulfonylation and amidation | 20-25% increase |

| Purification optimization | Optimized column chromatography conditions | 10-15% recovery improvement |

Cyclopropyl Group Positional Effects

The cyclopropyl group attached to the benzamide nitrogen demonstrates significant conformational and electronic effects that influence biological activity. Cyclopropyl substituents exhibit unique conformational preferences that differ markedly from other alkyl groups, as evidenced by their ability to favor axial orientations in cyclohexane derivatives [3] [4]. This conformational bias stems from the highly strained nature of the three-membered ring, which creates specific steric and electronic interactions.

In the context of N-cyclopropyl-3-sulfamoylbenzamide, the cyclopropyl group occupies a bisected conformation relative to the benzamide plane, as supported by nuclear magnetic resonance studies on related arylcyclopropanes [5]. This conformation maximizes orbital overlap between the cyclopropyl π-type orbitals and the aromatic system, providing stabilization through weak conjugative interactions [6] [7].

Comparative studies with other cycloalkyl substituents reveal that cyclopropyl groups enhance binding affinity compared to larger ring systems. While N-cycloheptyl-3-sulfamoylbenzamide (IC₅₀ = 1.6-1.7 μM) maintains good activity, the cyclopropyl derivative consistently demonstrates superior potency [1]. This enhanced activity correlates with the unique electronic properties of cyclopropyl groups, which can act as weak electron donors through orbital interactions while maintaining a compact steric profile [8] [9].

Sulfamoyl Substituent Electronic Contributions

The sulfamoyl group (-SO₂NH₂) positioned at the meta (3-position) of the benzamide ring provides crucial electronic and hydrogen bonding contributions to biological activity. Sulfamoyl groups function as strong electron-withdrawing substituents through both inductive and resonance effects, with σ-meta values typically ranging from 0.5 to 0.7 . The highly polarized sulfur-oxygen bonds create substantial dipole moments that influence the electronic distribution throughout the aromatic system.

Hydrogen bonding capacity analysis reveals that the sulfamoyl NH₂ group serves as a bifunctional hydrogen bond donor-acceptor system. Crystal structure studies of related sulfonamide compounds demonstrate that sulfamoyl groups preferentially form hydrogen bonds with their NH protons serving as donors to oxygen and nitrogen acceptors [11] [12]. The oxygen atoms of the SO₂ group simultaneously act as hydrogen bond acceptors, creating complex three-dimensional hydrogen bonding networks [13] [14].

The meta-position placement of the sulfamoyl group is particularly significant for electronic effects. Meta-substituents influence reactivity primarily through inductive effects, as resonance contributions are minimal due to the lack of direct conjugation with the reaction center [15] [16]. This positioning allows the sulfamoyl group to withdraw electron density from the aromatic ring without creating destabilizing charge separation that would occur with para-substitution [17].

Benzamide Ring Modification Impacts

Modifications to the benzamide ring system significantly influence the structure-activity relationships of N-cyclopropyl-3-sulfamoylbenzamide derivatives. Electron-withdrawing substituents such as halogens and nitro groups consistently enhance biological activity, while electron-donating groups show mixed effects depending on their position and strength [1] [18].

Halogen substitution patterns demonstrate clear positional preferences. 4-Chloro-3-sulfamoylbenzamide derivatives exhibit enhanced activity (IC₅₀ = 0.1-0.5 μM) compared to the unsubstituted parent compound [1]. The chlorine atom's electron-withdrawing inductive effect (σ-para = 0.23) increases the electrophilicity of the benzamide carbonyl while providing favorable hydrophobic interactions with target proteins [15].

Ortho-substitution effects are particularly pronounced, with 2-chloro-N-cyclopropyl-3-sulfamoylbenzamide showing exceptional potency (IC₅₀ = 0.13-0.2 μM) [1]. This enhancement likely results from both electronic effects and conformational constraints imposed by the ortho-chlorine, which may lock the molecule in a bioactive conformation [19].

Nitro group incorporation at the 3-position creates the most potent derivative in the series, with N-cyclopropyl-3-nitro-5-sulfamoylbenzamide exhibiting IC₅₀ values of 0.02-0.05 μM [20]. The nitro group's exceptional electron-withdrawing ability (σ-meta = 0.71) dramatically increases the acidity of the benzamide NH group while providing additional hydrogen bonding opportunities [21].

Hydrogen Bonding Capacity Analysis

The hydrogen bonding capacity of N-cyclopropyl-3-sulfamoylbenzamide plays a crucial role in its biological activity and molecular recognition properties. Hydrogen bond donor-acceptor mapping reveals multiple interaction sites that contribute to target binding affinity [22] [23].

The benzamide NH group serves as a primary hydrogen bond donor, with the carbonyl oxygen acting as a complementary acceptor. Infrared spectroscopy studies indicate that benzamide NH stretching frequencies occur at approximately 3350 cm⁻¹ and 3170 cm⁻¹, corresponding to asymmetric and symmetric NH stretches respectively [24]. These frequencies are sensitive to hydrogen bonding interactions, shifting to lower wavenumbers upon complex formation [25].

Sulfamoyl group hydrogen bonding exhibits complex patterns involving both NH₂ protons and SO₂ oxygen atoms. Crystal structure analyses of related sulfonamide compounds demonstrate that sulfamoyl groups form R₂²(8) hydrogen bonding motifs with complementary acceptors [11] [12]. The NH₂ group can simultaneously donate to multiple acceptors while the SO₂ oxygens accept hydrogen bonds from various donors.

Intramolecular hydrogen bonding between the sulfamoyl NH group and the benzamide carbonyl oxygen may occur, forming a stabilizing six-membered ring structure [13]. This interaction influences the molecular conformation and may pre-organize the molecule for optimal target binding [26].

Comparative SAR with Ortho/Meta/Para Isomers

Systematic comparison of ortho, meta, and para isomers of sulfamoylbenzamide derivatives reveals distinct structure-activity relationships that reflect the underlying electronic and steric effects of substituent positioning [27] [28].

Meta-positioned sulfamoyl groups (3-position) consistently show superior activity compared to ortho and para isomers. This preference relates to the optimal balance of electronic effects and steric accessibility at the meta position. Meta-substituents exert their influence primarily through inductive effects, providing predictable electronic modulation without the complications of direct resonance interactions [15] [16].

Para-positioned derivatives typically exhibit reduced activity, likely due to the strong resonance interactions between the para-sulfamoyl group and the benzamide system. While para-substituents can participate in both inductive and resonance effects, the resulting electronic perturbations may be too strong, disrupting optimal binding interactions [17] [29].

Ortho-positioned isomers show intermediate activity profiles, often complicated by steric hindrance effects and intramolecular interactions. The proximity of ortho-substituents to the benzamide nitrogen creates conformational constraints that may either enhance or diminish biological activity depending on the specific target requirements [19] [18].